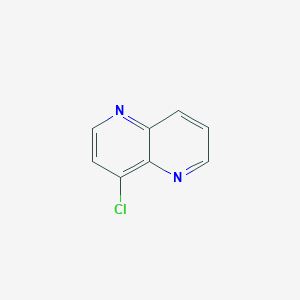

4-Chloro-1,5-naphthyridine

Descripción

4-Chloro-1,5-naphthyridine (CAS: 1702493-44-4; molecular formula: C₉H₆ClN₃O₂) is a heterocyclic aromatic compound featuring a chlorine substituent at the 4-position of the 1,5-naphthyridine scaffold. It is synthesized via chlorination of 1,5-naphthyridine-4(1H)-one using POCl₃ , or through direct halogenation of hydroxy-substituted precursors . This compound serves as a versatile intermediate in organic synthesis, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions to generate pharmacologically active derivatives, such as TGF-β inhibitors and antibacterial agents .

Propiedades

IUPAC Name |

4-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECKUINVSSXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344365 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-63-6 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of 3-Aminopyridine with Diethyl Methylenemalonate

Process : This method involves the reaction of 3-aminopyridine with diethyl methylenemalonate. The reaction is followed by thermal cyclization, which facilitates the formation of the naphthyridine skeleton.

Yield : This method typically yields around 45% of the desired product under optimized conditions.

Skraup Reaction

Process : The Skraup synthesis is another effective route for preparing naphthyridines. It involves the reaction of aniline derivatives with carbonyl compounds and oxidizing agents under acidic conditions.

Notes : Modifications to this method can enhance yields and selectivity for 4-chloro derivatives.

Phosphorylation Method

This method utilizes phosphorus oxychloride (POCl₃) as a reagent to introduce chlorine into the naphthyridine structure:

Process : The synthesis begins with 4-hydroxy-1,5-naphthyridine, which reacts with phosphorus oxychloride in an inert atmosphere at elevated temperatures (reflux conditions).

Yield : Reports indicate yields of approximately 45% after purification via column chromatography.

Alternative Synthetic Routes

Cross-Coupling Reactions

Cross-coupling reactions involving organometallic reagents can also be employed to synthesize substituted derivatives of this compound:

Common Reagents : Aryl halides and organozinc reagents are frequently used.

Yield : These reactions can yield various polyfunctional naphthyridines depending on the substituents used.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Diethyl Methylenemalonate | 3-Aminopyridine, Diethyl Methylenemalonate | Thermal cyclization | ~45 |

| Skraup Reaction | Aniline derivatives, Carbonyl compounds | Acidic conditions | Variable |

| Phosphorylation | Phosphorus Oxychloride | Reflux under inert atmosphere | ~45 |

| Cross-Coupling | Aryl halides, Organozinc reagents | Varies based on specific reagents used | Variable |

The synthesis of this compound is versatile, employing multiple methods that leverage different chemical transformations to achieve the desired product efficiently. Each method has its advantages and specific conditions that can influence yield and purity. Understanding these methods is crucial for applications in pharmaceuticals and materials science, where precise synthesis is often required for functional compounds.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cross-Coupling Reactions: It participates in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, magnesium halides, and arylzinc halides. Reaction conditions often involve the use of catalysts such as cobalt chloride and controlled temperatures .

Major Products Formed

The major products formed from these reactions include N-alkylsubstituted naphthyridines, polyfunctional arylated naphthyridines, and various oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

4-Chloro-1,5-naphthyridine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Properties of Selected 1,5-Naphthyridine Derivatives

Actividad Biológica

4-Chloro-1,5-naphthyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4. This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. A study screening various naphthyridine compounds found that derivatives of this compound showed significant antibacterial effects against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values ranging from 5.4 to 7.1 mM . The compound's activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that naphthyridine derivatives possess antimalarial properties comparable to established treatments, indicating their potential as new therapeutic agents .

Anticancer Potential

This compound has shown promise in cancer research. It has been studied for its cytotoxic effects against various cancer cell lines, including human HL-60 and HeLa cells. The compound exhibits mechanisms such as topoisomerase II inhibition and induction of apoptosis in cancer cells . Furthermore, research indicates that it may be less toxic than traditional chemotherapeutics while maintaining efficacy against solid tumors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase II, crucial for DNA replication and repair in bacteria and cancer cells.

- Nucleophilic Substitution : The chlorine atom at the 4-position enhances the compound's reactivity, allowing it to undergo nucleophilic substitution reactions that modify its biological properties.

- Metal Complex Formation : The ability to form complexes with metal ions may enhance its pharmacological profile by improving solubility and bioavailability .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated that the basicity constants of this compound facilitate its interaction with biological targets within varying pH environments. However, further research is necessary to fully characterize its metabolism and excretion pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Screening : A systematic evaluation of naphthyridine derivatives revealed that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of bacteria such as E. coli and K. pneumoniae .

- Antimalarial Development : In a study focused on synthesizing di-Mannich bases from this compound as a precursor, researchers reported promising antimalarial activity against Plasmodium species. This underscores the compound's role as a key intermediate in developing novel antimalarial agents .

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting a selective action mechanism .

Summary Table of Biological Activities

Q & A

Q. What are the primary synthetic routes for 4-Chloro-1,5-naphthyridine under laboratory conditions?

The synthesis of this compound typically involves chlorination of 1,5-naphthyridine 1-oxide using phosphoryl chloride (POCl₃) or POCl₃/PCl₅ mixtures. For example:

- Method A : Reacting 1,5-naphthyridine 1-oxide with POCl₃ under reflux yields a mixture of 2-, 3-, and 4-chloro isomers. Separation via gas chromatography (GC) or preparative GC is required, with this compound constituting ~43% of the product .

- Method B : Using 1,5-dimethyl-1,5-naphthyridine-2,6-dione with PCl₅ and POCl₃ under reflux yields 2,6-dichloro derivatives, but partial chlorination can yield 4-chloro isomers in low yields (~14%) .

Q. What spectroscopic techniques are effective for characterizing this compound and its derivatives?

- NMR Spectroscopy :

- The unsubstituted ring protons (e.g., H3, H7) exhibit AX splitting patterns. For 2,6-dichloro derivatives, two distinct AB systems are observed, with coupling constants (J ≈ 8–10 Hz) confirming regiochemistry .

- ¹³C NMR distinguishes chlorine-substituted carbons via deshielding (δ ~140–150 ppm) .

- Mass Spectrometry :

- Molecular ion peaks (e.g., m/z 168 for C₈H₄ClN₂) and fragmentation patterns (e.g., loss of Cl•) confirm molecular weight and substitution sites .

Q. How can nucleophilic substitution reactions introduce functional groups at the 4-position?

this compound undergoes SNAr (nucleophilic aromatic substitution) with amines, hydrazines, or thiols. Optimization strategies include:

- Temperature Control : Reactions with ammonia (NH₃) in ethanol at 170°C yield 4-amino derivatives (86% yield) .

- Activation : Use of polar aprotic solvents (e.g., DMF) or catalytic KI enhances reactivity with weaker nucleophiles like hydrazine (51% yield for 4-hydrazino derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution during chlorination of 1,5-naphthyridine 1-oxide?

Product distribution (2-, 3-, and 4-chloro isomers) depends on reaction conditions:

- POCl₃ Alone : Favors 4-chloro isomer (43%) over 2-chloro (34%) and 3-chloro (3%) due to electronic effects .

- POCl₃/PCl₅ Mixtures : Increase 2-chloro isomer yield (75%) via radical intermediates .

Resolution Strategy : Use GC-MS or HPLC to monitor reaction progress and optimize conditions (e.g., temperature, stoichiometry) .

Q. What mechanistic insights explain regioselectivity in substitution reactions of this compound?

Regioselectivity is governed by:

- Electronic Effects : The electron-withdrawing chlorine atom activates the 4-position for nucleophilic attack, directing substituents to adjacent positions (e.g., 2- or 6-positions) .

- Steric Hindrance : Bulky nucleophiles (e.g., benzylamine) favor substitution at less hindered positions, as seen in 2,4-bis(benzylamino) derivatives (88% yield) .

Q. How do structural modifications of this compound enhance its bioactivity?

- Herbicidal Activity : Introduction of alkoxy groups (e.g., 2-methoxy) or aryl amines (e.g., 4-anilino) improves lipid solubility and target binding. Example: 2-Chloro-7-[p-(2-carboxyethoxy)phenoxy]-1,5-naphthyridine exhibits potent herbicidal activity .

- Antimalarial Derivatives : 4-Hydrazino and 4-amino derivatives show enhanced inhibition of Plasmodium falciparum via heme polymerization disruption .

Q. How can cross-coupling reactions expand the utility of this compound in materials science?

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces π-conjugated systems for optoelectronic materials. Example: 4-Phenyl-1,5-naphthyridine derivatives exhibit fluorescence tunability .

- Buchwald-Hartwig Amination : Forms stable metal complexes (e.g., Ru or Ir) for catalytic applications .

Q. What computational methods predict the reactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.